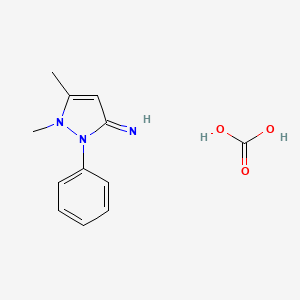
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate, also known as IMPA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a phosphonate ester that has been synthesized through various methods, and its potential applications in various fields of research have been explored. In
Mécanisme D'action
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is a potent inhibitor of IMPDH, which is an enzyme that is essential for the biosynthesis of guanine nucleotides. By inhibiting this enzyme, 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation. This mechanism of action makes 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate a promising candidate for the development of anti-cancer drugs.
Biochemical and Physiological Effects:
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to have potent anti-cancer properties in various cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects are likely due to the inhibition of IMPDH and the disruption of DNA and RNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is its high selectivity and potency as an inhibitor of IMPDH. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is its potential toxicity, which must be carefully considered when conducting experiments.
Orientations Futures
There are several future directions for research on 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. One area of interest is the development of new anti-cancer drugs based on the structure of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. Another area of research involves the development of new diagnostic tools based on the fluorescent properties of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate and its potential applications in various fields of research.
Méthodes De Synthèse
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been synthesized through various methods, including the reaction of 4-iodoaniline with ethyl 4-methylphenylphosphonochloridate, followed by treatment with sodium azide and triethylamine. Another method involves the reaction of 4-iodoaniline with ethyl 4-methylphenylphosphonochloridate, followed by treatment with sodium azide and triethylamine. These methods have been optimized to provide high yields of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate with minimal side reactions.
Applications De Recherche Scientifique
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of cancer. 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to have potent anti-cancer properties, and its mechanism of action involves the inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is essential for the biosynthesis of guanine nucleotides.
Another area of research involves the development of new diagnostic tools for the detection of cancer. 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been used as a fluorescent probe for the detection of cancer cells, and its high selectivity and sensitivity make it a promising candidate for diagnostic applications.
Propriétés
IUPAC Name |
N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17INO2P/c1-3-12-4-10-15(11-5-12)19-20(2,18)17-14-8-6-13(16)7-9-14/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVKGZVVKSLXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17INO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6118556.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B6118569.png)
![2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6118573.png)
![4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6118575.png)
![(3-benzyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6118583.png)

![(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}cyclopentyl)(4-chlorophenyl)amine](/img/structure/B6118593.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6118599.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1'H-spiro[indene-1,4'-piperidin]-1'-ylcarbonyl)-2-piperidinone](/img/structure/B6118600.png)

![N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6118608.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6118614.png)
![1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)
![9-(2-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6118634.png)